![molecular formula C14H11ClN4O B2450155 (Z)-3-[3-(2-Chlorophenyl)-1-methylpyrazol-4-yl]-2-cyanoprop-2-enamide CAS No. 1465715-01-8](/img/structure/B2450155.png)
(Z)-3-[3-(2-Chlorophenyl)-1-methylpyrazol-4-yl]-2-cyanoprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-[3-(2-Chlorophenyl)-1-methylpyrazol-4-yl]-2-cyanoprop-2-enamide, also known as CCPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. CCPA is a potent and selective agonist of the A1 adenosine receptor, which plays a crucial role in regulating various physiological processes in the body.
Scientific Research Applications
Herbicidal Activity
Research has shown that compounds similar to "(Z)-3-[3-(2-Chlorophenyl)-1-methylpyrazol-4-yl]-2-cyanoprop-2-enamide" exhibit significant herbicidal activities. For instance, 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates were synthesized and demonstrated to be effective herbicidal inhibitors of PSII electron transport, showing good herbicidal activities. One compound within this series showed exceptional herbicidal activity at a relatively low dose, suggesting that modifications at the 3-position of acrylate are crucial for enhanced herbicidal activity. These findings indicate that cyanoacrylates containing a chlorothiazolyl group represent a novel class of herbicides with activities comparable to existing analogues bearing chloropyridyl or chlorophenyl groups (Wang, Li, Li, & Huang, 2004).
Synthesis of Novel Compounds with Potential Therapeutic Applications
Several studies have focused on the synthesis of novel compounds using enaminones as key intermediates, which share structural similarities with "(Z)-3-[3-(2-Chlorophenyl)-1-methylpyrazol-4-yl]-2-cyanoprop-2-enamide". For example, N-arylpyrazole-containing enaminones were synthesized and reacted with active methylene compounds to afford substituted pyridine derivatives. These compounds showed cytotoxic effects against human breast and liver carcinoma cell lines, with inhibitory effects comparable to 5-fluorouracil. Additionally, some of the synthesized products demonstrated antimicrobial activity, highlighting their potential as therapeutic agents (Riyadh, 2011).
Material Science
In the realm of material science, aromatic polyamides and polyimides containing pendent pyrazole rings with amino and cyano groups have been synthesized from a monomer closely related to "(Z)-3-[3-(2-Chlorophenyl)-1-methylpyrazol-4-yl]-2-cyanoprop-2-enamide". These polymers exhibited solubility in various organic solvents and showed no glass transition temperature before degradation, with thermal stability up to temperatures of 420°C for polyamides and 470°C for polyimides. The presence of pendent amino and cyano groups did not affect their thermal stability, indicating their potential application in high-performance materials (Kim, Lee, Lee, Kim, & Chung, 2016).
properties
IUPAC Name |
(Z)-3-[3-(2-chlorophenyl)-1-methylpyrazol-4-yl]-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O/c1-19-8-10(6-9(7-16)14(17)20)13(18-19)11-4-2-3-5-12(11)15/h2-6,8H,1H3,(H2,17,20)/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJOCGVELYUMFJ-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CC=C2Cl)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=N1)C2=CC=CC=C2Cl)/C=C(/C#N)\C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate](/img/structure/B2450080.png)
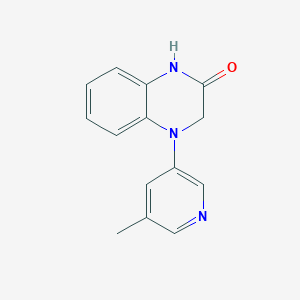
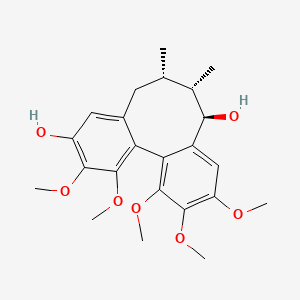
![2-(4-chlorophenyl)-N-methyl-N-{2-[5-(5-methyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}acetamide](/img/structure/B2450083.png)
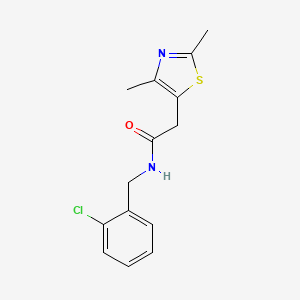
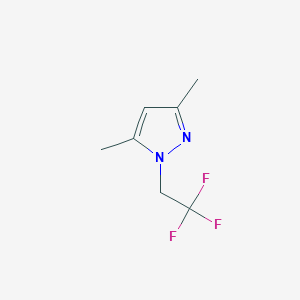
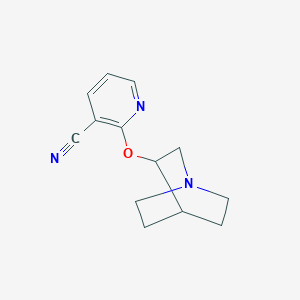
![3-(4-Ethoxyphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2450089.png)
![2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2450090.png)
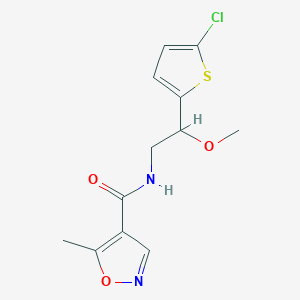
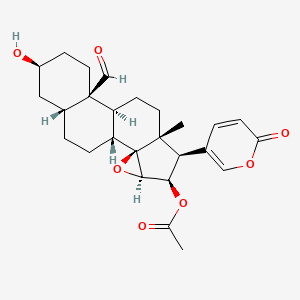
![8-(3,5-Dimethylphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/no-structure.png)